molecular formula C22H22FN3O6 B8348711 methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitroethyl)-1H-indole-4-carboxylate

methyl 6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitroethyl)-1H-indole-4-carboxylate

Cat. No. B8348711
M. Wt: 443.4 g/mol
InChI Key: AKBNAQYPOJBYSL-UHFFFAOYSA-N
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Patent
US07323562B2

Procedure details

EtOH (900 ml) and MeOH (90 ml) were added to a 2 L flask. Powdered sodium borohydride (20.5 g, 0.55 mol) was then added. The suspension was cooled to 15° C. Nitroalkene 12 (49.0 g, 0.11 mol) was added in portions over 45 minutes while the temperature was maintained at ˜15° C. After addition was complete, additional EtOH (800 ml) was added. The reaction mixture was stirred for 15 minutes. TLC analysis indicated the completion of the reaction. A mixture of acetic acid (40 ml) and water (40 ml) was added slowly to quench the excess of sodium borohydride. A reddish suspension was obtained. Solvent was removed in a rotovap. The residue was partitioned between EtOAc (600 ml) and water (300 ml). Aqueous phase was separated. The solid in organic layer was collected by filtration and dried to afford 21.94 g of product 13 (45% yield). The organic filtrate was concentrated to dryness. The residue was then reslurried with EtOAC (70 ml)/heptane (200 ml). The solid was collected by filtration and dried to afford second crop of product (21.74 g, 44% yield). The combined yield for this step is 89%. 1H NMR (300 MHz, DMSO-d6) δ 2.87 (s, 3H), 3.584 (t, 2H, J=7.8 Hz), 3.661 (s, 3H), 3.903 (s, 3H), 4.519 (s, 2H), 4.607 (t, 2H, J=7.8 Hz), 7.41 (m, 4H), 7.58 (d, 2H, J=8.10 Hz), 12.0 (s, br, 1H). Exact mass calculated for C22H23FN3O6: 444.1571. Found: 444.1559.
Name
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
45%

Identifiers

REACTION_CXSMILES
CCO.CO.[BH4-].[Na+].[CH3:8][O:9][C:10]([C:12]1[C:13]2[C:14](/[CH:35]=[CH:36]/[N+:37]([O-:39])=[O:38])=[C:15]([C:22]3[CH:27]=[CH:26][C:25]([CH2:28][N:29]([C:31]([O:33][CH3:34])=[O:32])[CH3:30])=[CH:24][CH:23]=3)[NH:16][C:17]=2[CH:18]=[C:19]([F:21])[CH:20]=1)=[O:11]>O.C(O)(=O)C>[CH3:8][O:9][C:10]([C:12]1[C:13]2[C:14]([CH2:35][CH2:36][N+:37]([O-:39])=[O:38])=[C:15]([C:22]3[CH:27]=[CH:26][C:25]([CH2:28][N:29]([C:31]([O:33][CH3:34])=[O:32])[CH3:30])=[CH:24][CH:23]=3)[NH:16][C:17]=2[CH:18]=[C:19]([F:21])[CH:20]=1)=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
900 mL
Type
reactant
Smiles
CCO
Name
Quantity
90 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
49 g
Type
reactant
Smiles
COC(=O)C=1C=2C(=C(NC2C=C(C1)F)C1=CC=C(C=C1)CN(C)C(=O)OC)\C=C\[N+](=O)[O-]
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
CCO
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at ˜15° C
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the completion of the reaction
ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
to quench the excess of sodium borohydride
CUSTOM
Type
CUSTOM
Details
A reddish suspension was obtained
CUSTOM
Type
CUSTOM
Details
Solvent was removed in a rotovap
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc (600 ml) and water (300 ml)
CUSTOM
Type
CUSTOM
Details
Aqueous phase was separated
FILTRATION
Type
FILTRATION
Details
The solid in organic layer was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(=O)C=1C=2C(=C(NC2C=C(C1)F)C1=CC=C(C=C1)CN(C)C(=O)OC)CC[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21.94 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.